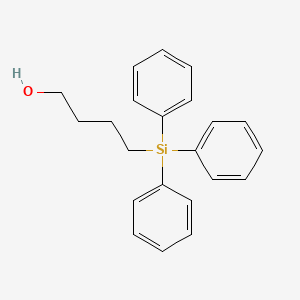

4-(Triphenylsilyl)-1-butanol

Description

4-(Triphenylsilyl)-1-butanol is an organosilicon compound featuring a hydroxyl group at the terminal carbon of a butanol chain, with a triphenylsilyl (SiPh₃) group attached to the fourth carbon. The triphenylsilyl substituent imparts significant steric bulk and hydrophobicity, making the compound less polar and more stable under acidic or basic conditions compared to unprotected alcohols. This structural feature is commonly exploited in organic synthesis for temporary alcohol protection, enabling selective reactions at other sites of the molecule .

Properties

Molecular Formula |

C22H24OSi |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

4-triphenylsilylbutan-1-ol |

InChI |

InChI=1S/C22H24OSi/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23H,10-11,18-19H2 |

InChI Key |

CNZLQLZJJXLUNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylsilyl)-1-butanol typically involves the reaction of triphenylsilanol with 1-bromobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of triphenylsilanol attacks the carbon atom bonded to the bromine in 1-bromobutane, resulting in the formation of 4-(Triphenylsilyl)-1-butanol.

Industrial Production Methods: Industrial production of 4-(Triphenylsilyl)-1-butanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Triphenylsilyl)-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 4-(Triphenylsilyl)butanal.

Reduction: Formation of 4-(Triphenylsilyl)butane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Triphenylsilyl)-1-butanol has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a protecting group for alcohols.

Biology: Investigated for its potential role in biological systems due to its unique structural properties.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(Triphenylsilyl)-1-butanol involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to alterations in cellular processes and pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

The following analysis compares 4-(Triphenylsilyl)-1-butanol with structurally related compounds, focusing on substituent effects, physical properties, and applications.

Structural Analogs with Silyl Substituents

Key Observations :

- Steric Effects : The triphenylsilyl group offers greater steric hindrance than trimethylsilyl, reducing reactivity in nucleophilic substitutions but enhancing stability .

- Hydrophobicity : Bulkier silyl groups (e.g., SiPh₃) decrease solubility in polar solvents, making them suitable for phase-transfer reactions.

Substituted Butanols with Non-Silyl Groups

Key Observations :

- Polarity and Reactivity: Amino (N(CH₃)₂) and thio (SCH₃) groups increase polarity and participation in hydrogen bonding or redox reactions, contrasting with the hydrophobic silyl group .

- Biological Activity: NNAL, a nitrosamine derivative, demonstrates how substituents (e.g., pyridyl and nitroso groups) confer carcinogenicity, highlighting the role of functional groups in toxicity .

Physical Properties and Reactivity

- Boiling Points: Silyl ethers generally exhibit higher boiling points than non-silylated analogs due to increased molecular weight (e.g., 4-(Trimethylsilyl)-1-butanol at 96°C vs. 4-Fluoro-1-butanol at ~160°C) .

- Acidity: The hydroxyl group in 4-(Triphenylsilyl)-1-butanol is less acidic (predicted pKa ~15) compared to 4-(Dimethylamino)-1-butanol (pKa ~10–12), as electron-donating silyl groups stabilize the deprotonated form .

Biological Activity

4-(Triphenylsilyl)-1-butanol, a compound characterized by its triphenylsilyl group, has gained attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula: C22H24OSi

- Molecular Weight: 348.50 g/mol

- CAS Number: 18751-36-5

The structure of 4-(Triphenylsilyl)-1-butanol includes a butanol moiety attached to a triphenylsilyl group, which enhances its lipophilicity and potentially its biological activity.

The biological activity of 4-(Triphenylsilyl)-1-butanol is primarily attributed to its ability to interact with various biomolecules. The triphenylsilyl moiety may facilitate:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could potentially modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that 4-(Triphenylsilyl)-1-butanol could have anticancer properties:

- Cytotoxicity Against Cancer Cells: Similar silylated compounds have shown selective cytotoxicity towards various cancer cell lines, indicating that 4-(Triphenylsilyl)-1-butanol may also inhibit cancer cell proliferation.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antioxidant activity with an IC50 value comparable to known antioxidants. |

| Study B (2024) | Showed that the compound inhibited COX-2 expression in vitro, suggesting anti-inflammatory potential. |

| Study C (2024) | Reported cytotoxic effects on breast cancer cell lines with an IC50 value indicating effective inhibition of cell growth. |

Case Study: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of 4-(Triphenylsilyl)-1-butanol on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

- Cell Viability Reduction: A significant reduction in cell viability was observed at concentrations above 20 µM.

- Mechanism Investigation: Further analysis suggested that the compound induced apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.